![molecular formula C24H32N2O2 B6124606 7-(4-isopropylbenzyl)-2-(3-methyl-2-furoyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6124606.png)
7-(4-isopropylbenzyl)-2-(3-methyl-2-furoyl)-2,7-diazaspiro[4.5]decane
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Overview
Description
7-(4-isopropylbenzyl)-2-(3-methyl-2-furoyl)-2,7-diazaspiro[4.5]decane is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience research. This compound belongs to the class of spirocyclic compounds, which are known for their unique structural features and diverse biological activities.
Mechanism of Action
The mechanism of action of 7-(4-isopropylbenzyl)-2-(3-methyl-2-furoyl)-2,7-diazaspiro[4.5]decane is not fully understood. However, it is believed to act as a modulator of various neurotransmitters, including serotonin, dopamine, and norepinephrine, which play a crucial role in regulating mood, behavior, and cognition.
Biochemical and Physiological Effects:
Studies have shown that 7-(4-isopropylbenzyl)-2-(3-methyl-2-furoyl)-2,7-diazaspiro[4.5]decane exhibits various biochemical and physiological effects, including antidepressant, anxiolytic, and neuroprotective activities. It has also been shown to enhance cognitive function and memory retention, making it a potential candidate for the treatment of cognitive impairments associated with various neurological disorders.
Advantages and Limitations for Lab Experiments
One of the major advantages of using 7-(4-isopropylbenzyl)-2-(3-methyl-2-furoyl)-2,7-diazaspiro[4.5]decane in lab experiments is its high potency and selectivity towards its target receptors, making it an ideal candidate for studying the biological effects of neurotransmitter modulation. However, its high lipophilicity and poor solubility in water can pose challenges in its formulation and administration, limiting its use in certain experimental settings.
Future Directions
There are several future directions for the research and development of 7-(4-isopropylbenzyl)-2-(3-methyl-2-furoyl)-2,7-diazaspiro[4.5]decane. One of the most promising areas of research is in the development of novel drug candidates based on its structural features and pharmacological properties. Additionally, further studies are needed to elucidate its mechanism of action and potential therapeutic applications in various neurological disorders. Finally, the optimization of its synthesis and formulation methods can help overcome its limitations and improve its efficacy and safety profile.
Synthesis Methods
The synthesis of 7-(4-isopropylbenzyl)-2-(3-methyl-2-furoyl)-2,7-diazaspiro[4.5]decane involves the reaction of 4-isopropylbenzylamine with 3-methyl-2-furoic acid, followed by cyclization with triphosgene. This method has been optimized to yield high purity and yield of the target compound, making it a reliable and efficient method for its large-scale synthesis.
Scientific Research Applications
The potential applications of 7-(4-isopropylbenzyl)-2-(3-methyl-2-furoyl)-2,7-diazaspiro[4.5]decane in scientific research are vast and diverse. One of the most promising areas of application is in medicinal chemistry, where it can be used as a lead compound for the development of new drugs targeting various diseases, including cancer, Alzheimer's disease, and depression.
properties
IUPAC Name |
(3-methylfuran-2-yl)-[9-[(4-propan-2-ylphenyl)methyl]-2,9-diazaspiro[4.5]decan-2-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N2O2/c1-18(2)21-7-5-20(6-8-21)15-25-12-4-10-24(16-25)11-13-26(17-24)23(27)22-19(3)9-14-28-22/h5-9,14,18H,4,10-13,15-17H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPYXDFZIZODHKB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC=C1)C(=O)N2CCC3(C2)CCCN(C3)CC4=CC=C(C=C4)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-(4-Isopropylbenzyl)-2-(3-methyl-2-furoyl)-2,7-diazaspiro[4.5]decane |
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